Fmoc-Orn(Alloc)-OH

描述

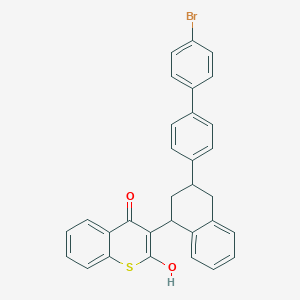

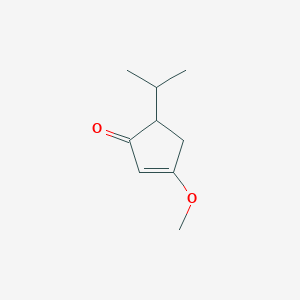

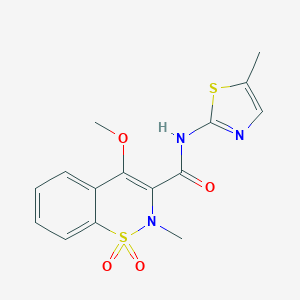

Fmoc-Orn(Alloc)-OH is a derivative of the amino acid ornithine, which is protected at the amino group by the fluorenylmethyloxycarbonyl (Fmoc) group and at the side chain amino group by the allyloxycarbonyl (Alloc) group. This dual protection strategy is commonly used in peptide synthesis to allow for selective deprotection and modification of amino acid side chains. The Fmoc group is typically removed under basic conditions, while the Alloc group can be removed under palladium-catalyzed conditions, allowing for orthogonal deprotection strategies in peptide synthesis.

Synthesis Analysis

The synthesis of Fmoc-Orn(Alloc)-OH is not directly described in the provided papers. However, similar Fmoc-protected amino acids are synthesized using Fmoc-chemistry-based solid-phase peptide synthesis (SPPS) as described in the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine . Additionally, the use of benzotriazole reagents for the synthesis of Fmoc-protected amino acids is reported, which could potentially be applied to the synthesis of Fmoc-Orn(Alloc)-OH . The Fmoc-D-Dpr(Alloc)-OH, a related compound, is prepared from Boc-D-asparagine in a four-step process, which could provide insights into the synthesis of Fmoc-Orn(Alloc)-OH .

Molecular Structure Analysis

The molecular structure of Fmoc-Orn(Alloc)-OH would consist of the ornithine amino acid as the core structure, with the Fmoc group attached to the alpha-amino group and the Alloc group attached to the side chain amino group. The Fmoc group is a bulky aromatic moiety that provides steric protection and can be identified by its characteristic UV absorbance, which is useful in monitoring peptide synthesis. The Alloc group is a smaller, aliphatic protecting group that can be selectively removed in the presence of other protecting groups.

Chemical Reactions Analysis

Fmoc-Orn(Alloc)-OH can participate in various chemical reactions typical of protected amino acids in peptide synthesis. The Fmoc group can be removed by piperidine or other secondary amines, while the Alloc group can be selectively removed by palladium-catalyzed reactions, such as those involving palladium(0) and an appropriate phosphine ligand . The amino acid can then be incorporated into peptides using SPPS, and the side chain can be further modified after Alloc deprotection. For example, the Alloc-protected side chain could be used for selective glycosylation as demonstrated in the synthesis of neoglycopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Orn(Alloc)-OH would be influenced by its protective groups. The Fmoc group increases the hydrophobicity of the amino acid and provides UV absorbance for monitoring purposes. The Alloc group adds an additional site for chemical modification. The stability of the Fmoc and Alloc groups under different conditions is crucial for their use in peptide synthesis. For instance, Fmoc-protected amino acids are stable under acidic conditions but are removed under basic conditions, while Alloc-protected amino acids are stable under both acidic and basic conditions but can be removed under oxidative conditions or by palladium-catalyzed reactions . The solubility of Fmoc-Orn(Alloc)-OH in organic solvents would be relatively high due to the hydrophobic nature of the Fmoc group, facilitating its use in organic synthesis.

科学研究应用

1. 肽合成和β-折叠

Fmoc-Orn(Alloc)-OH在肽合成中发挥着至关重要的作用,特别是在创建β-折叠结构方面。Nowick等人(2002年)的研究引入了一种独特的氨基酸Orn(i-PrCO-Hao),它很容易被肽链吸收,诱导它们折叠成β-折叠结构。衍生物Fmoc-Orn(i-PrCO-Hao)-OH在肽合成中表现得像普通氨基酸一样,展示了它在创建结构化肽链中的实用性(Nowick等人,2002)。

2. 氨基酸侧链的保护

另一个重要的应用是在肽合成过程中对氨基酸侧链的保护。Isidro-Llobet等人(2005年)发现,使用p-硝基苄氧羰基(pNZ)对Orn(和Lys)进行半永久性侧链保护,不会导致α-Fmoc的意外去除,这是Fmoc/tBu化学中常见的问题,而像Alloc (Isidro-Llobet et al., 2005)这样的基团会引起这种问题。

3. 固相肽合成

Fmoc-Orn(Alloc)-OH在固相肽合成(SPPS)中也至关重要。Shapiro等人(1997年)开发了一种使用Fmoc和Alloc策略结合的SPPS丝氨酸磷酸肽的块方法。这种方法对于创建特定的肽链至关重要,包括用于研究涉及像阿尔茨海默病这样的疾病的蛋白质的肽链(Shapiro et al., 1997)。

4. 抗菌复合材料

另一个有趣的应用是在生物医学材料的开发中。Schnaider等人(2019年)探索了由Fmoc修饰的自组装建筑块形成的纳米组装体的抗菌能力,突显了Fmoc衍生物在创建抑制细菌生长的材料方面的潜力,而不对哺乳动物细胞产生细胞毒性(Schnaider et al., 2019)。

5. 凝胶的开发

Roy等人(2011年)讨论了使用Fmoc保护的氨基酸形成和表征凝胶。由于这些凝胶在药物传递和组织工程等生物医学领域的潜在应用,它们引起了极大的兴趣(Roy et al., 2011)。

安全和危害

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLIOYNXBHZZBI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373248 | |

| Record name | Fmoc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Orn(Alloc)-OH | |

CAS RN |

147290-11-7 | |

| Record name | Fmoc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)